(2,4-Dichloropyridin-3-yl)(phenyl)methanol
Description
(2,4-Dichloropyridin-3-yl)(phenyl)methanol is a diarylmethanol derivative featuring a pyridine ring substituted with chlorine atoms at positions 2 and 4, a phenyl group, and a hydroxymethyl (-CH2OH) moiety at position 2. For example, the related ketone, (2,4-dichloropyridin-3-yl)(phenyl)methanone (CAS 134031-25-7), is listed as a precursor in drug synthesis . The methanol variant (CAS 945543-24-8) is structurally simpler, lacking the phenyl group, and is referenced in synthetic chemistry contexts .
Properties
IUPAC Name |
(2,4-dichloropyridin-3-yl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7,11,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIHVOLVUBJMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CN=C2Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,4-Dichloropyridin-3-yl)(phenyl)methanol typically involves the reaction of 2,4-dichloropyridine with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
(2,4-Dichloropyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,4-Dichloropyridin-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Dichloropyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s uniqueness lies in its dual aromatic substituents (phenyl and dichloropyridinyl) and the hydroxymethyl group. Key comparisons with structurally related pyridinylmethanols include:
(2,4-Dichloro-6-methylpyridin-3-yl)methanol (CAS 374800-25-6)
- Structure : Features a methyl group at position 6 of the pyridine ring instead of a phenyl group.
- Properties: Molecular formula C7H7Cl2NO (MW: 190.03) versus C12H9Cl2NO (estimated MW: 272.11 for the target compound). The methyl group enhances lipophilicity but reduces steric bulk compared to phenyl.
- Synthesis : Prepared via condensation reactions similar to those in , using triethylamine as a catalyst .
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol (CAS 1227502-97-7)
- Structure : Substituted with a trifluoromethyl (-CF3) group at position 3.
- Molecular weight is higher (C7H5ClF3NO; MW: 225.57) due to fluorine content .
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol (CAS 1227563-88-3)
- Structure : Contains fluorine at position 6 instead of chlorine.
- Properties: Fluorine’s small size and high electronegativity may improve metabolic stability in drug design. Molecular formula: C6H5ClFNO (MW: 177.56) .
(4-Chloropyridin-3-yl)methanol (CAS 189449-41-0)
- Structure : Lacks the 2-chloro and phenyl substituents.
- Properties: Simpler structure (C6H6ClNO; MW: 143.57) with lower molecular weight and reduced steric hindrance, facilitating easier synthetic modification .
Physical and Chemical Properties
- Melting Points: Similar pyridinylmethanols exhibit melting points between 268–287°C, influenced by substituent polarity and crystallinity. For example, nitro (-NO2) or bromo (-Br) groups increase melting points due to enhanced intermolecular forces .
- Solubility : The phenyl group in the target compound likely reduces aqueous solubility compared to methyl or trifluoromethyl analogs, impacting bioavailability.
- Spectroscopic Data : 1H NMR shifts for analogous compounds (e.g., δ 8.5–8.7 ppm for pyridine protons) suggest aromatic proton environments consistent with chlorine and phenyl substituents .
Biological Activity
(2,4-Dichloropyridin-3-yl)(phenyl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C12H10Cl2N0
- Molecular Weight: 245.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. The mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, which can be crucial for the proliferation of pathogens or cancer cells.
- Receptor Modulation: It may act as a modulator for specific receptors, affecting downstream signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC): Values ranging from 1.14 to 3.17 μM against resistant strains of Klebsiella pneumoniae .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (μM) |
|---|---|
| Klebsiella pneumoniae | 1.14 - 3.17 |
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the growth of various cancer cell lines. Notable findings include:
- Cytotoxicity: The compound showed low cytotoxicity with IC50 values greater than 64 μg/mL in several cancer cell lines .
Table 2: Cytotoxicity Data
| Cancer Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | >64 |
| A549 (Lung Cancer) | TBD |
| HeLa (Cervical Cancer) | TBD |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated a promising potential for use in treating infections caused by resistant strains.
- Cancer Cell Line Testing : Another research effort focused on assessing the anticancer activity of this compound on various human cancer cell lines. The results suggested that the compound could be a candidate for further development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
